molecular formula C21H26O3 B12448876 Bis(4-(tert-butyl)phenyl) carbonate

Bis(4-(tert-butyl)phenyl) carbonate

Cat. No.: B12448876
M. Wt: 326.4 g/mol
InChI Key: WMEZDESZXBGWCU-UHFFFAOYSA-N
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Description

Bis(4-(tert-butyl)phenyl) carbonate (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is an organic carbonate ester characterized by two 4-(tert-butyl)phenyl groups linked via a central carbonate group.

Properties

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl) carbonate

InChI

InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3

InChI Key

WMEZDESZXBGWCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction with Phosgene Derivatives

The most direct synthesis method involves reacting 4-tert-butylphenol with phosgene (or its derivatives) in the presence of a base. Phosgene is a toxic gas, so alternatives like bis(trichloromethyl) carbonate or bis(p-nitrophenyl) carbonate are often employed to improve safety and handling.

Key Reaction Pathway

$$ 2 \, \text{4-tert-butylphenol} + \text{COCl}_2 \rightarrow \text{Bis(4-(tert-butyl)phenyl) carbonate} + 2 \, \text{HCl} $$

Conditions and Reagents
Reagent/Parameter Details Source
Carbonate Source Bis(trichloromethyl) carbonate, bis(p-nitrophenyl) carbonate
Base Triethylamine, pyridine, K₂CO₃
Solvent Dichloromethane, THF, toluene
Temperature 40–75°C (phosgene derivatives), 0–30°C (bis(p-nitrophenyl) carbonate)
Catalyst Tertiary amines (e.g., TEDA, pyridine)
Yield 75–90% (estimated from analogous reactions)

Procedure :

  • Reaction Setup : Mix 4-tert-butylphenol with bis(trichloromethyl) carbonate in an inert solvent (e.g., dichloromethane) under inert gas.
  • Base Addition : Introduce a base (e.g., triethylamine) to neutralize HCl and drive the reaction to completion.
  • Workup : Filter the mixture to remove unreacted reagents and isolate the product via recrystallization (e.g., petroleum ether at −5–10°C).

Advantages :

  • High yield and purity (≥98% reported in analogous systems).
  • Scalable for industrial production due to mild conditions.

Limitations :

  • Phosgene derivatives remain hazardous; handling requires strict safety protocols.

Alternative Carbonate Reagents

Bis(p-nitrophenyl) carbonate is another electrophilic reagent used to synthesize aromatic carbonates, offering improved stability over phosgene.

Reaction with Bis(p-nitrophenyl) carbonate

$$ 2 \, \text{4-tert-butylphenol} + \text{Bis(p-nitrophenyl) carbonate} \rightarrow \text{this compound} + 2 \, \text{p-nitrophenol} $$

Optimized Conditions
Parameter Details Source
Solvent THF, dimethylformamide (DMAc), toluene
Base Triethylamine, pyridine
Temperature 0–30°C
Reaction Time 3–6 hours

Procedure :

  • Mixing : Combine 4-tert-butylphenol and bis(p-nitrophenyl) carbonate in a dry solvent.
  • Catalyst Addition : Stir with a base (e.g., triethylamine) at low temperatures to minimize side reactions.
  • Isolation : Remove the base and unreacted reagents via extraction and recrystallization.

Advantages :

  • Reduced toxicity compared to phosgene.
  • Higher selectivity due to controlled reaction kinetics.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

Critical Challenges and Solutions

  • Handling Phosgene :
    • Solution : Use bis(trichloromethyl) carbonate, which is less volatile and easier to handle.
  • Side Reactions :
    • Solution : Conduct reactions at lower temperatures (0–30°C) to minimize decomposition.
  • Recrystallization :
    • Solution : Use petroleum ether at −5–10°C to achieve high purity.

Industrial and Research Applications

This compound serves as a precursor for:

  • Polyurethane Synthesis : Reacts with diisocyanates to form high-performance polymers.
  • Pharmaceutical Intermediates : Used to protect hydroxyl groups during drug synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.

    Transesterification: It can react with alcohols to form different carbonate esters.

    Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, basic catalysts such as sodium methoxide.

    Substitution: Nucleophiles like amines or thiols, often under mild conditions.

Major Products Formed

    Hydrolysis: Tert-butylphenol and carbon dioxide.

    Transesterification: New carbonate esters.

    Substitution: Substituted carbonate derivatives.

Scientific Research Applications

Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.

    Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.

    Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.

    Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Toxicity Data: Limited acute toxicity studies exist for this compound, though analogs like CAS 1246213-37-5 suggest moderate hazards .
  • Environmental Impact: No data on biodegradability or ecotoxicity were found; however, precautions against drainage contamination are advised .
  • Stability: Unlike peroxydicarbonates, this compound lacks explosive decomposition risks but may release toxic gases (e.g., NOₓ) under combustion .

Biological Activity

Bis(4-(tert-butyl)phenyl) carbonate is an organic compound primarily utilized in organic synthesis and polymer applications. Its unique structure, featuring two tert-butyl groups on a phenyl ring esterified with a carbonate group, allows for significant versatility in chemical reactions. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and its interactions with biological systems.

  • Molecular Formula : C18H22O3
  • Appearance : Solid at room temperature
  • Synthesis : Typically synthesized through the reaction of 4-tert-butylphenol with phosgene or its derivatives under controlled conditions.

1. Antimicrobial Activity

Recent studies have indicated that this compound may exhibit antimicrobial properties. Research has focused on its structural analogs, which have shown selective activity against various pathogens, including Chlamydia spp. and other Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to determine the compound's effect on cell viability and proliferation. Preliminary results suggest low toxicity levels, making it a candidate for further exploration in therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Bis(4-tert-butylphenyl) carbonateStructureAntimicrobial, low cytotoxicity
Di-tert-butyl dicarbonateStructureProtecting group for amines
Tert-butyl phenyl carbonateStructureAntioxidant properties

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antichlamydial Activity : A study evaluated the antichlamydial activity of various derivatives based on similar structures, indicating that modifications can enhance selectivity and potency against Chlamydia spp. .
  • Cytotoxicity in Human Cell Lines : In a cytotoxicity study involving MCF-7 breast cancer cells, derivatives showed varying degrees of effectiveness in inhibiting cell growth without significant toxicity to normal cells .

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